7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,5-dimethyl-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE” is a complex organic compound that belongs to the class of benzoxathiol and benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
Formation of the benzoxathiol core: This can be achieved through cyclization reactions involving thiol and carbonyl compounds.
Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.
Formation of the benzofuran ring: This can be synthesized through cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
Industry
In the materials science field, the compound may be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of “7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE” depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Benzoxathiol derivatives: Known for their diverse biological activities.
Benzofuran derivatives: Often exhibit significant pharmacological properties.
Uniqueness
The unique combination of benzoxathiol and benzofuran moieties in the compound may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H20O6S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3,5-dimethyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C26H20O6S/c1-4-29-17-8-6-16(7-9-17)20-12-18(13-22-24(20)32-26(28)33-22)30-25(27)23-15(3)19-11-14(2)5-10-21(19)31-23/h5-13H,4H2,1-3H3 |
InChI Key |
USYKCZSBZJGWDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=C(C5=C(O4)C=CC(=C5)C)C)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.